molecular formula C6H15BrN2O3 B8345528 2-Deoxystreptamine Hydrobromide

2-Deoxystreptamine Hydrobromide

Cat. No.: B8345528
M. Wt: 243.10 g/mol
InChI Key: IBLWUNQGLPKTLA-VQGXORQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Perspectives in Aminocyclitol Chemistry and Natural Product Discovery

The journey into the world of aminocyclitols, a class of sugar-derived microbial secondary metabolites, began with the discovery of streptomycin (B1217042) in the 1940s. nih.govasm.org This seminal event, which earned Selman Waksman a Nobel Prize, marked the dawn of the aminoglycoside era and set the stage for the exploration of aminocyclitol chemistry. asm.org These compounds, characterized by a carbon ring with one or more amine functional groups, are key components of aminoglycoside antibiotics. wikipedia.org

Initially isolated from actinomycetes, the discovery of streptomycin from Streptomyces griseus opened a new frontier in the treatment of bacterial infections, most notably tuberculosis. asm.org This spurred further research into natural products, leading to the isolation of a plethora of other aminoglycosides from various bacterial genera, including Streptomyces and Micromonospora. asm.orgwikipedia.org This era of discovery was pivotal in establishing the fundamental role of aminocyclitols as crucial scaffolds in a major class of antibiotics. nih.gov The ongoing exploration of these natural products continues to reveal diverse chemical structures and a broad range of biological activities. capes.gov.brnih.gov

Significance as a Core Aminocyclitol Scaffold in Aminoglycoside Antibiotics

At the heart of many clinically significant aminoglycoside antibiotics lies the 2-deoxystreptamine (B1221613) (2-DOS) scaffold. researchgate.netnih.gov This highly substituted 1,3-diaminocyclohexane ring is a central and indispensable feature, playing a critical role in the biological activity of these antibiotics. researchgate.netuomus.edu.iq The 2-DOS moiety is crucial for the interaction of aminoglycosides with their target, the bacterial ribosome, thereby inhibiting protein synthesis. researchgate.netasm.org

The structural integrity of the 2-deoxystreptamine core is paramount for the antibacterial efficacy of the aminoglycoside. pharmacy180.com While some modifications to the peripheral amino sugars can be made to overcome bacterial resistance, alterations to the central 2-DOS ring are generally detrimental to its activity. pharmacy180.com The discovery that 2-deoxystreptamine is a common structural motif across a wide range of potent antibiotics has made it a focal point of research, with significant efforts dedicated to understanding its biosynthesis and its role in mediating antibacterial action. nih.govrsc.orgkorea.ac.kr The ability to synthesize and modify the 2-DOS scaffold is a key strategy in the development of new and improved aminoglycoside antibiotics. nih.gov

Classification and Structural Relationships within Aminoglycoside Classes (e.g., 4,5-disubstituted, 4,6-disubstituted)

Aminoglycoside antibiotics containing the 2-deoxystreptamine core are broadly categorized based on the substitution pattern of the amino sugars on the 2-DOS ring. nih.gov The two major classes are the 4,5-disubstituted and the 4,6-disubstituted 2-deoxystreptamine derivatives. nih.govyoutube.com This classification is fundamental to understanding the structure-activity relationships within this antibiotic family. asm.org

The 4,5-disubstituted aminoglycosides have amino sugar moieties attached at positions 4 and 5 of the 2-deoxystreptamine ring. nih.govresearchgate.net Prominent examples of this class include neomycin and ribostamycin (B1201364). nih.gov

In contrast, the 4,6-disubstituted aminoglycosides feature amino sugars linked to positions 4 and 6 of the central 2-DOS scaffold. nih.govresearchgate.net This is the larger and more clinically prevalent group, encompassing well-known antibiotics such as kanamycin (B1662678), gentamicin (B1671437), and tobramycin (B1681333). researchgate.netresearchgate.net

Table of Aminoglycoside Classifications

Classification Substitution Pattern on 2-Deoxystreptamine Representative Antibiotics
4,5-disubstituted Amino sugars at positions 4 and 5 Neomycin, Ribostamycin

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15BrN2O3

Molecular Weight

243.10 g/mol

IUPAC Name

(1R,3S,4R,6S)-4,6-diaminocyclohexane-1,2,3-triol;hydrobromide

InChI

InChI=1S/C6H14N2O3.BrH/c7-2-1-3(8)5(10)6(11)4(2)9;/h2-6,9-11H,1,7-8H2;1H/t2-,3+,4+,5-,6?;

InChI Key

IBLWUNQGLPKTLA-VQGXORQBSA-N

Isomeric SMILES

C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O)O)N.Br

Canonical SMILES

C1C(C(C(C(C1N)O)O)O)N.Br

Origin of Product

United States

Biosynthesis and Enzymology of 2 Deoxystreptamine

Elucidation of Biosynthetic Pathways from Precursors

The journey to construct the 2-deoxystreptamine (B1221613) core is a multi-step enzymatic process that has been the subject of extensive research. researchgate.netnih.gov It is now well-established that the biosynthesis of 2-deoxystreptamine diverges from that of other aminocyclitols like streptamine, which originates from myo-inositol. rsc.org Instead, the pathway to 2-deoxystreptamine commences with a fundamental molecule in central metabolism: glucose-6-phosphate. rsc.org

Identification of Biosynthetic Intermediates (e.g., 2-deoxy-scyllo-inosose (B3429959), 2-deoxy-scyllo-inosamine)

Following the initial cyclization, a series of well-defined intermediates pave the way to 2-deoxystreptamine. The first stable intermediate formed from glucose-6-phosphate is 2-deoxy-scyllo-inosose (DOI). researchgate.netrsc.orgjst.go.jp The chemical synthesis of DOI and its isotopically labeled variants has been instrumental in elucidating the subsequent steps of the pathway. nih.gov

The next crucial step involves the amination of DOI to produce 2-deoxy-scyllo-inosamine (B1216308) (DOIA). jst.go.jprsc.org This reaction introduces the first amino group onto the cyclitol ring. rsc.org Further enzymatic modifications, including oxidation and a second transamination, are required to complete the synthesis of the final 2-deoxystreptamine molecule. researchgate.netjst.go.jp The isolation and characterization of these intermediates, such as a 5-amino-cyclohexanetetrol derivative from mutants of Bacillus circulans, have provided concrete evidence for the proposed biosynthetic route. nih.govnih.gov

Characterization of Enzymes Involved in 2-Deoxystreptamine Biosynthesis

The biosynthesis of 2-deoxystreptamine is orchestrated by a dedicated set of enzymes, each catalyzing a specific and essential transformation. The genes encoding these enzymes are typically found clustered together in the genomes of aminoglycoside-producing bacteria. researchgate.netrsc.org

2-Deoxy-scyllo-inosose Synthase (DOIS, e.g., Neo7, BtrC, GtmA, KanC, TobC)

At the helm of the 2-deoxystreptamine biosynthetic pathway is 2-deoxy-scyllo-inosose synthase (DOIS). researchgate.netacs.org This enzyme catalyzes the intricate conversion of D-glucose-6-phosphate into 2-deoxy-scyllo-inosose. rsc.orgnih.gov The reaction mechanism of DOIS is analogous to that of dehydroquinate synthase. rsc.orgnih.gov

Homologs of the DOIS gene have been identified in the biosynthetic gene clusters of various aminoglycoside antibiotics, highlighting its conserved and critical role. researchgate.net These include BtrC from the butirosin (B1197908) producer Bacillus circulans, KanC from the kanamycin (B1662678) producer Streptomyces kanamyceticus, and TobC from the tobramycin (B1681333) producer Streptomyces tenebrarius. researchgate.netfrontiersin.org The purification and characterization of DOIS from Bacillus circulans have provided significant insights into its enzymatic properties. wikipedia.org

Enzyme NameGene Name(s)Producing OrganismAntibiotic Product
2-Deoxy-scyllo-inosose SynthaseBtrCBacillus circulansButirosin
2-Deoxy-scyllo-inosose SynthaseKanCStreptomyces kanamyceticusKanamycin
2-Deoxy-scyllo-inosose SynthaseTobCStreptomyces tenebrariusTobramycin
2-Deoxy-scyllo-inosose SynthaseGtmAMicromonospora echinosporaGentamicin (B1671437)
2-Deoxy-scyllo-inosose SynthaseNeo7Streptomyces fradiaeNeomycin

Aminotransferases (e.g., L-glutamine: 2-deoxy-scyllo-inosose aminotransferase, Neo6, BtrR, GtmB)

The introduction of amino groups is a defining feature of the 2-deoxystreptamine pathway, and this is accomplished by aminotransferases. The first transamination step, the conversion of 2-deoxy-scyllo-inosose to 2-deoxy-scyllo-inosamine, is catalyzed by an L-glutamine:2-deoxy-scyllo-inosose aminotransferase. rsc.orgrsc.org

The gene btrR from Bacillus circulans has been cloned and expressed, and its protein product was shown to catalyze this specific transamination. rsc.orgrsc.org Similarly, the Neo6 gene product from the neomycin gene cluster in Streptomyces fradiae is responsible for this initial amination. rsc.org Interestingly, studies on BtrS from Bacillus circulans have revealed it to be a doubly functional aminotransferase, involved in both the first and the second transamination events in the biosynthesis of 2-deoxystreptamine. acs.orgresearchgate.net

Enzyme NameGene Name(s)Producing OrganismFunction
L-glutamine:2-deoxy-scyllo-inosose aminotransferaseBtrRBacillus circulansFirst transamination
L-glutamine:2-deoxy-scyllo-inosose aminotransferaseNeo6Streptomyces fradiaeFirst transamination
Doubly functional aminotransferaseBtrSBacillus circulansFirst and second transaminations
AminotransferaseGtmBMicromonospora echinosporaTransamination

Dehydrogenases (e.g., Neo5, BtrE, GtmC/GacH)

Dehydrogenases play a crucial role in the biosynthetic pathway by catalyzing oxidation steps. Following the initial amination, the intermediate 2-deoxy-scyllo-inosamine undergoes an NAD+-dependent dehydrogenation. jst.go.jp This oxidation is a prerequisite for the second amination reaction. jst.go.jp

In the neomycin producer Streptomyces fradiae, the enzyme NeoE is believed to catalyze this oxidation step. researchgate.net Homologs of this dehydrogenase, such as BtrE in the butirosin gene cluster and GtmC/GacH in gentamicin producers, are found in the gene clusters of other aminoglycoside antibiotics, suggesting a conserved mechanism for this key oxidative step. researchgate.netresearchgate.net

Enzyme NameGene Name(s)Producing OrganismFunction
DehydrogenaseNeo5/NeoEStreptomyces fradiaeOxidation of 2-deoxy-scyllo-inosamine
DehydrogenaseBtrEBacillus circulansPutative dehydrogenase
DehydrogenaseGtmC/GacHMicromonospora echinosporaPutative dehydrogenase

Analysis of Biosynthetic Gene Clusters

The genetic instructions for 2-deoxystreptamine biosynthesis are encoded within dedicated gene clusters in various antibiotic-producing microorganisms. The identification and analysis of these clusters have provided profound insights into the molecular logic of 2-DOS formation.

Identification and Genetic Organization in Producer Organisms (e.g., Streptomyces fradiae, Micromonospora echinospora, Bacillus circulans)

The biosynthetic gene clusters for 2-DOS-containing aminoglycosides have been successfully cloned and sequenced from several producer organisms, revealing a conserved set of genes for the formation of the 2-DOS core, alongside genes for the attachment of various sugar moieties and for self-resistance. rsc.orgrsc.orgresearchgate.net

In Streptomyces fradiae , the producer of neomycin, the neomycin (neo) biosynthetic gene cluster was cloned and found to contain 21 putative open reading frames (ORFs). rsc.orgrsc.org Within this cluster, the genes neoA, neoB, and neoC (also referred to as neo5, neo6, and neo7 in some literature) have been enzymatically confirmed to be essential for the synthesis of 2-DOS from D-glucose-6-phosphate. nih.govjmb.or.kr Sequence analysis of the neo gene cluster has shown significant protein sequence similarity to gene products in other 2-DOS-containing aminoglycoside pathways. rsc.orgrsc.org

The gentamicin-producing bacterium Micromonospora echinospora possesses a gentamicin (gtm) gene cluster. nih.gov Sequencing of a 14.04 kb region of this cluster identified twelve ORFs, including four putative 2-DOS biosynthetic genes: gtmA, gtmB, gtmC, and gtmD. nih.gov These genes are responsible for the initial steps in the formation of the 2-DOS aminocyclitol core. nih.gov

In the butirosin-producing, non-actinomycete bacterium Bacillus circulans , a gene cluster (btr) responsible for butirosin biosynthesis has been identified. nih.gov This cluster contains the key gene btrC, which encodes 2-deoxy-scyllo-inosose synthase, a crucial enzyme in the 2-DOS pathway. researchgate.netnih.gov Further gene-walking experiments revealed other genes, such as btrB, btrD, and btrM, which are also integral to the butirosin biosynthetic pathway. nih.gov

A comparative analysis of these gene clusters reveals a conserved core of genes dedicated to 2-DOS biosynthesis, often accompanied by genes for sugar biosynthesis, glycosyltransferases, and resistance mechanisms, highlighting a modular evolutionary strategy for generating diverse aminoglycoside structures. rsc.orgrsc.org

Producer OrganismAntibiotic ProducedGene ClusterKey 2-DOS Biosynthesis GenesReference
Streptomyces fradiaeNeomycinneoneoA, neoB, neoC (neo5, neo6, neo7) rsc.orgrsc.orgnih.gov
Micromonospora echinosporaGentamicingtmgtmA, gtmB, gtmC, gtmD nih.govnih.gov
Bacillus circulansButirosinbtrbtrC (and others) researchgate.netnih.gov

Heterologous Expression and Functional Studies of Biosynthetic Genes

To elucidate the precise function of the genes within the 2-DOS biosynthetic clusters, researchers have employed heterologous expression systems. This approach involves transferring the genes of interest into a non-producing host organism and observing the resulting biochemical transformations.

The three genes from the neomycin gene cluster of S. fradiae—neo7, neo6, and neo5—which encode 2-deoxy-scyllo-inosose synthase, L-glutamine: 2-deoxy-scyllo-inosose aminotransferase, and dehydrogenase, respectively, were successfully cloned into an expression vector and introduced into the non-aminoglycoside-producing host, Streptomyces venezuelae YJ003. jmb.or.kr This resulted in the successful production of 2-deoxystreptamine, providing in vivo evidence for the function of these three genes in 2-DOS biosynthesis. jmb.or.kr

Similarly, individual genes from the neomycin cluster have been expressed in Escherichia coli for in vitro characterization of the encoded enzymes. jmb.or.kr For instance, NeoC was functionally characterized as 2-deoxy-scyllo-inosose synthase, which catalyzes the cyclization of D-glucose-6-phosphate. nih.gov NeoA was identified as a 2-deoxy-scyllo-inosamine dehydrogenase, and NeoB was characterized as an L-glutamine:2-deoxy-scyllo-inosose aminotransferase. nih.gov

In studies on gentamicin biosynthesis, heterologous expression of different combinations of putative 2-DOS biosynthetic genes from M. echinospora in S. venezuelae revealed that the subset of genes, gtmB-gtmA-gacH, is responsible for the biosynthesis of the 2-DOS core. nih.gov

These functional studies have been instrumental in deciphering the stepwise enzymatic reactions that constitute the 2-DOS biosynthetic pathway, from the initial precursor to the final aminocyclitol ring.

Gene(s)Original HostHeterologous HostOutcomeReference
neo7, neo6, neo5Streptomyces fradiaeStreptomyces venezuelae YJ003Production of 2-deoxystreptamine jmb.or.kr
neoC (neo7)Streptomyces fradiaeEscherichia coliFunctional characterization as 2-deoxy-scyllo-inosose synthase nih.govjmb.or.kr
neoA (neo5)Streptomyces fradiaeEscherichia coliFunctional characterization as 2-deoxy-scyllo-inosamine dehydrogenase nih.govjmb.or.kr
neoB (neo6)Streptomyces fradiaeEscherichia coliFunctional characterization as L-glutamine:2-deoxy-scyllo-inosose aminotransferase rsc.orgnih.govjmb.or.kr
gtmB-gtmA-gacHMicromonospora echinosporaStreptomyces venezuelaeBiosynthesis of the 2-DOS core of gentamicin nih.gov

Biotechnological Strategies for 2-Deoxystreptamine Production

The elucidation of the 2-DOS biosynthetic pathway has opened avenues for its enhanced production through biotechnological approaches. Metabolic engineering of microbial hosts is a key strategy to increase the supply of this crucial precursor for the synthesis of existing and novel aminoglycoside antibiotics. rsc.org

Metabolic Engineering Approaches in Microbial Hosts (e.g., Streptomyces venezuelae, Bacillus subtilis, Escherichia coli)

The goal of metabolic engineering in this context is to optimize the host's cellular machinery to channel metabolic flux towards the production of 2-deoxystreptamine. This often involves the use of well-characterized and genetically tractable microbial hosts.

Streptomyces venezuelae has emerged as a valuable heterologous host for the production of aminoglycosides and their precursors. jmb.or.krnih.gov Its rapid growth and established genetic tools make it an attractive chassis for expressing 2-DOS biosynthetic genes from other streptomycetes. nih.govresearchgate.net The successful production of 2-DOS in S. venezuelae by expressing the neo genes from S. fradiae demonstrates the potential of this host for producing the aminocyclitol core. jmb.or.kr

Bacillus subtilis , a Gram-positive bacterium, is another promising host for metabolic engineering. nih.gov Its ability to grow to high cell densities and its well-understood metabolism make it a suitable candidate for producing valuable biochemicals. frontiersin.org While direct reports on high-level 2-DOS production in engineered B. subtilis are emerging, the successful engineering of this organism for the production of other compounds, such as para-aminobenzoic acid and D-lactic acid, highlights its potential. nih.govosti.gov Furthermore, the native producer of butirosin, Bacillus circulans, provides a blueprint for engineering related Bacillus species. nih.gov

Escherichia coli is a workhorse of modern biotechnology and has been extensively engineered for the production of a wide array of chemicals. nih.govnih.govproquest.com The expression of 2-DOS biosynthetic genes in E. coli has been crucial for the in vitro characterization of the corresponding enzymes. jmb.or.kr While challenges in expressing functional enzymes from actinomycetes and ensuring sufficient precursor supply exist, the advanced genetic tools available for E. coli make it a target for engineering a robust 2-DOS production platform. youtube.com

Metabolic engineering strategies in these hosts may include overexpression of the 2-DOS biosynthetic genes, deletion of competing metabolic pathways to increase the availability of the precursor glucose-6-phosphate, and optimization of fermentation conditions to maximize yield.

Microbial HostRationale for UseRelevant Engineering ExamplesReference
Streptomyces venezuelaeFast-growing Streptomyces species, good heterologous host for actinomycete genes.Heterologous production of 2-deoxystreptamine and glycosylated derivatives. jmb.or.krnih.govewha.ac.kr
Bacillus subtilisWell-characterized, high-density growth, GRAS (Generally Recognized as Safe) status for some strains.Engineered for production of various biochemicals, including precursors for polymers and other antibiotics. nih.govfrontiersin.orgnih.gov
Escherichia coliUnparalleled genetic tools, rapid growth, well-understood metabolism.Used for functional characterization of 2-DOS enzymes and engineered for a vast range of chemicals. jmb.or.krnih.govnih.gov

Chemical Synthesis and Derivatization Strategies for 2 Deoxystreptamine

Total Synthesis Methodologies

The total synthesis of 2-deoxystreptamine (B1221613) presents a significant chemical challenge due to the presence of five contiguous stereocenters on a cyclohexane (B81311) ring. Various strategies have been developed to address this, ranging from utilizing starting materials from the chiral pool to employing stereoselective and enantiopure routes.

Retrosynthetic Analysis and Choice of Starting Materials

One common retrosynthetic approach involves the disconnection of the C-N bonds, leading to a polyhydroxylated cyclohexane precursor. This precursor can then be traced back to a carbohydrate derivative through transformations such as Ferrier rearrangement or ring-closing metathesis. For instance, a synthetic approach can commence from a highly protected methyl α-D-glucopyranoside, which is then converted into an enantiopure polyfunctionalized cyclohexane ring. rsc.org

Another strategy begins with the hydrolytic degradation of naturally occurring aminoglycosides, such as neomycin, which provides a straightforward, albeit not a de novo synthesis, route to the 2-deoxystreptamine core. nih.gov This method is often favored for its practicality and efficiency in obtaining large quantities of the scaffold.

Starting MaterialKey Transformation(s)Reference(s)
Methyl α-D-glucopyranosideFerrier rearrangement, Diastereofacial hydride reduction rsc.org
D-AllylglycineChain extensions, Olefin metathesis, Dihydroxylation researchgate.net
NeomycinAcidic degradation/hydrolysis nih.gov
D-GlucoseEnzymatic conversion to 2-deoxy-scyllo-inosose (B3429959) researchgate.net

Stereoselective and Enantiopure Synthesis Routes

The creation of enantiomerically pure 2-deoxystreptamine derivatives is crucial for studying their biological activities. A variety of stereoselective and enantiopure synthesis routes have been developed, primarily relying on the use of chiral starting materials to control the stereochemical outcome.

For example, a diastereoselective synthetic route starting from D-allylglycine has been reported. researchgate.net This synthesis involves key steps such as two consecutive chain extensions where the amino protective groups play a crucial stereodirective role, followed by ring closure via olefin metathesis, face-selective dihydroxylation, and subsequent functional group manipulations to yield the desired enantiopure protected 2-deoxystreptamine derivative.

Another approach utilizes the inherent chirality of carbohydrates. A synthesis starting from highly protected methyl α-D-glucopyranoside employs a Ferrier rearrangement to form a polyfunctionalized cyclohexane ring with defined stereochemistry. rsc.org The subsequent introduction of nitrogen functionalities is achieved through stereocontrolled methods, such as diastereofacial hydride reduction of an oximino benzylether. rsc.org

The straightforward acidic degradation of neomycin is a practical method to obtain 2-deoxystreptamine, although it yields a meso compound. nih.gov More intricate synthetic routes are necessary to produce enantiomerically pure forms.

Preparation of Protected Derivatives (e.g., via enzymatic resolution, chiral pool methodologies)

The preparation of orthogonally protected 2-deoxystreptamine derivatives is essential for the regioselective functionalization and subsequent synthesis of complex aminoglycoside analogues. These protecting groups allow for the selective modification of specific hydroxyl and amino groups on the 2-DOS scaffold.

The use of the chiral pool, which involves starting with readily available enantiopure natural products, is a common strategy. For instance, syntheses starting from D-glucose, D-mannose, or N-acetyl-D-glucosamine capitalize on the pre-existing stereocenters to construct the enantiopure 2-deoxystreptamine core. researchgate.net

Enzymatic resolution has also been explored as a method to separate enantiomers and obtain enantiopure derivatives. While less commonly detailed in the specific context of 2-deoxystreptamine total synthesis in the provided results, enzymatic methods are a well-established strategy in asymmetric synthesis for resolving racemic intermediates.

Protection StrategyKey FeaturesReference(s)
Orthogonal O-protection from NeomycinSeven-step synthesis, 28% overall yield, scalable nih.gov
Orthogonal N- and O-protection from Methyl α-D-glucopyranosideFacile access to orthogonally protected 2-DOS rsc.org
Chiral Pool ApproachUtilizes chiral starting materials like D-allylglycine researchgate.net

Chemical Modification and Derivatization of the 2-Deoxystreptamine Scaffold

The 2-deoxystreptamine scaffold serves as a versatile platform for the development of novel aminoglycoside derivatives through chemical modification. These modifications are aimed at overcoming bacterial resistance and enhancing biological activity.

Regioselective Functionalization Techniques

Regioselective functionalization of the hydroxyl and amino groups of 2-deoxystreptamine is a critical step in the synthesis of new aminoglycoside analogues. This allows for the precise attachment of sugar moieties and other functional groups at specific positions on the 2-DOS core.

Various techniques have been developed to achieve regioselectivity. These often involve the use of protecting groups to block certain reactive sites while leaving others available for modification. For instance, the regioselective partial acetylation of a protected neomycin derivative can direct subsequent chemical transformations to a specific hydroxyl group. acs.org Similarly, protocols for regioselective monodebenzylation and regioselective reduction of a single azide (B81097) group in a protected streptamine derivative have been described, providing optically pure building blocks for novel aminoglycoside synthesis. acs.org

The inherent reactivity differences of the hydroxyl groups can also be exploited. For example, the primary hydroxyl group can be selectively oxidized under controlled conditions using reagents like Dess-Martin periodinane. nih.gov

Controlled Glycosylation at Specific Positions (e.g., 4-, 5-, 6-positions)

Controlled glycosylation of the 2-deoxystreptamine scaffold at the 4-, 5-, and 6-positions is the cornerstone of synthesizing diverse aminoglycoside antibiotics. The ability to selectively introduce different sugar units at these positions allows for the creation of libraries of compounds with varied biological activities.

Glycosylation at the 4- and 6-positions: The 4,6-disubstituted 2-deoxystreptamine aminoglycosides, such as the kanamycin (B1662678) and gentamicin (B1671437) families, are a major class of these antibiotics. nih.gov The synthesis of these compounds requires the regioselective glycosylation of the C4 and C6 hydroxyl groups of a suitably protected 2-deoxystreptamine acceptor. Chiral phosphoric acid-catalyzed desymmetrizative glycosylation of a meso-diol derived from 2-deoxystreptamine has been shown to produce either C4-glycosylated or C6-glycosylated products with good diastereomeric ratios, depending on the enantiomer of the catalyst used. researchgate.net

Glycosylation at the 4- and 5-positions: The neomycin class of aminoglycosides features a 4,5-disubstituted 2-deoxystreptamine core. nih.gov Synthetic efforts towards this class involve the sequential or convergent glycosylation of the C4 and C5 hydroxyl groups. For example, a 5-O-ribosyl-2-deoxystreptamine derivative has been synthesized from a perazido paromomycin (B158545) derivative through oxidative cleavage and subsequent functional group manipulations. acs.org This intermediate can then be further glycosylated at the 4-position.

The development of new glycosylation methods, such as reagent-controlled direct dehydrative glycosylation with 2-deoxy sugars, offers promising avenues for the efficient and selective construction of the glycosidic linkages found in these complex molecules. researchgate.net

Position(s)Glycosylation StrategyKey FindingsReference(s)
C4 and C6Chiral phosphoric acid-catalyzed desymmetrizative glycosylationCatalyst control over C4 vs. C6 selectivity researchgate.net
C5Synthesis of a 5-O-ribosyl-2-deoxystreptamine derivativeIntermediate for 4,5-disubstituted analogues acs.org
C4Conjugation of nucleobasesCreation of RNA-targeting ligands nih.gov
Reductive Amination Reactions for Amine Modifications

Reductive amination serves as a powerful tool for the modification of the primary amine groups of the 2-deoxystreptamine (2-DOS) scaffold, enabling the introduction of a wide array of substituents. This chemical transformation typically involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine.

A common strategy for such modifications on related aminoglycosides, which can be extrapolated to the 2-DOS core, involves a two-step, one-pot reaction. For instance, in the modification of paromomycin and neomycin derivatives, which contain the 2-DOS moiety, reductive amination has been successfully employed to introduce alkyl groups at the 2'-amino position. This is achieved by reacting the parent compound with an aldehyde, such as benzaldehyde or formaldehyde, followed by reduction. Common reducing agents for this purpose include sodium cyanoborohydride.

The general applicability of this method allows for the introduction of various functionalities. For example, by choosing different aldehydes or ketones, a diverse range of alkyl and aryl substituents can be appended to the amine positions of the 2-deoxystreptamine core. This versatility is crucial for developing derivatives with tailored properties, such as enhanced binding to specific RNA targets or improved pharmacokinetic profiles. The reaction conditions are generally mild, making it a suitable method for complex molecules like 2-DOS derivatives.

Selective Formylation and Acetylation Strategies

Selective protection of the amine and hydroxyl groups of 2-deoxystreptamine through formylation and acetylation is a critical step in the synthesis of complex derivatives. These strategies allow for the regioselective modification of the 2-DOS scaffold, enabling the introduction of functionalities at specific positions.

Formylation of the amino groups can be achieved using reagents like formic acetic anhydride. This method has been demonstrated in the synthesis of 2'-N-formyl neomycin derivatives. The formyl group can serve as a protective group for the amine, allowing for subsequent reactions at other positions. Furthermore, the formamide can be a precursor for other functionalities; for example, it can be converted to an isocyanate, which can then undergo further reactions.

Acetylation is another widely used strategy for the selective protection of both amine and hydroxyl groups. The regioselectivity of acetylation can often be controlled by the reaction conditions. For instance, treatment of paromomycin with acetic anhydride in the presence of an acid can lead to the selective tetra-N-acetylation, leaving the 2'-amino group free for further modification. Similarly, penta-N-acetylation of neomycin can be achieved under controlled conditions. The resulting acetylated derivatives can then be used as building blocks for the synthesis of more complex molecules. The acetyl groups can be removed under basic conditions, such as treatment with sodium hydroxide or barium hydroxide, to regenerate the free amines or hydroxyls.

These selective protection strategies are fundamental for directing chemical modifications to specific sites on the 2-deoxystreptamine core, thereby enabling the synthesis of a wide range of structurally defined analogs.

Azide Introduction and Click Chemistry Applications (e.g., at C3 position)

The introduction of an azide group onto the 2-deoxystreptamine scaffold opens up a plethora of possibilities for derivatization through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A significant advancement in this area is the regioselective introduction of an azide at the C3-position of the 2-DOS ring.

This regioselectivity is noteworthy because the C3-amino group is a target for bacterial resistance enzymes, specifically acetyltransferases. By modifying this position, it is possible to generate derivatives that can overcome this resistance mechanism. The diazo-transfer reaction can be performed in aqueous conditions, making it a synthetically accessible method.

Once the azide functionality is installed, the 2-DOS derivative can be readily conjugated with a variety of molecules bearing a terminal alkyne using CuAAC. This reaction is highly efficient and proceeds under mild conditions, forming a stable triazole linkage. This approach has been utilized to synthesize 2-deoxystreptamine-nucleobase conjugates. In a general procedure, the azido-2-DOS derivative is reacted with an alkyne-modified nucleobase in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, and a stabilizing ligand.

The versatility of click chemistry allows for the rapid generation of diverse libraries of 2-deoxystreptamine conjugates for various applications, including the development of new RNA-targeting agents.

Synthesis of Dideoxy and Regioisomeric Derivatives

The synthesis of dideoxy and regioisomeric derivatives of 2-deoxystreptamine is a key strategy for exploring the structure-activity relationships of aminoglycoside antibiotics and for developing new therapeutic agents with altered biological activities.

Dideoxy Derivatives: The removal of hydroxyl groups from the 2-deoxystreptamine core can have a significant impact on the molecule's binding properties and susceptibility to enzymatic modification by resistance enzymes. A notable example is the synthesis of 2,5-dideoxystreptamine (2,5-dDOS) derivatives. The synthesis of these compounds can be designed to introduce new functionalities, such as amide linkages, at specific positions. For instance, 2,5-dDOS-4-amides have been synthesized as potential ligands for ribosomal RNA. The rationale behind creating these derivatives is that the removal of certain hydroxyl groups may not be detrimental to antibacterial activity and could even enhance it against certain resistant strains.

Regioisomeric Derivatives: The synthesis of regioisomers of 2-deoxystreptamine, where the positions of the amino and hydroxyl groups are altered, provides valuable insights into the structural requirements for biological activity. Synthetic routes leading to these regioisomers have been developed, often starting from different chiral precursors or employing stereoselective reactions to control the arrangement of functional groups on the cyclitol ring. These synthetic efforts are crucial for understanding how the spatial orientation of the pharmacophoric groups influences interactions with biological targets.

Combinatorial Library Generation Based on the 2-Deoxystreptamine Scaffold

The structural and functional diversity of 2-deoxystreptamine makes it an attractive scaffold for the generation of combinatorial libraries of small molecules. This approach allows for the rapid synthesis of a large number of compounds that can be screened for biological activity, accelerating the discovery of new lead compounds for drug development.

The 2-deoxystreptamine core offers multiple points for diversification, including its two primary amine groups and three hydroxyl groups. By selectively functionalizing these positions with a wide variety of chemical moieties, libraries with significant spatial and functional diversity can be created.

A general procedure for generating such a library involves the parallel synthesis of multiple compounds in an array of reaction vessels. For example, to create a library functionalized at the amine groups, 2-deoxystreptamine can be reacted with a set of different reagents in each vessel. This can be done in a mixture-based approach, where multiple compounds are synthesized in each reaction pool, or through parallel synthesis of individual compounds.

The chemistry used for functionalization can include acylation, alkylation, and other standard transformations. To functionalize the hydroxyl groups, the amine groups are often first protected using standard protecting groups. The ability to generate large and diverse libraries based on the 2-deoxystreptamine scaffold is a powerful strategy in medicinal chemistry for the discovery of novel therapeutic agents.

Synthesis of 2-Deoxystreptamine Mimics and Structural Analogs

The synthesis of mimics and structural analogs of 2-deoxystreptamine is a key area of research aimed at developing novel molecules with improved therapeutic properties, such as enhanced target affinity, reduced toxicity, and the ability to overcome bacterial resistance. These efforts often focus on retaining the key structural features of 2-DOS responsible for its biological activity while introducing modifications that confer advantageous properties.

One approach to creating 2-DOS mimics involves the synthesis of carbocyclic analogs where the arrangement of amino and hydroxyl groups is preserved, but other parts of the ring are modified. The goal is to create a scaffold that can present the key pharmacophoric groups in a similar spatial orientation to that of the natural 2-deoxystreptamine.

Another strategy involves the synthesis of enantiomerically pure derivatives of 2-deoxystreptamine. Since 2-DOS is a meso compound, the synthesis of chiral, non-racemic derivatives allows for the exploration of stereospecific interactions with biological targets. These syntheses often start from chiral pool materials or employ asymmetric synthetic methods.

The synthesis of these mimics and analogs is crucial for a deeper understanding of the structure-activity relationships of this important class of molecules and for the development of next-generation therapeutics.

2-Deoxystreptamine-Nucleobase Conjugates and Hybrid Molecules

The conjugation of 2-deoxystreptamine to nucleobases and the creation of hybrid molecules represent a promising strategy for developing novel RNA-targeting agents. This approach combines the RNA-binding properties of the 2-DOS scaffold with the recognition capabilities of nucleobases.

Synthesis of 2-Deoxystreptamine-Nucleobase Conjugates: A common method for synthesizing these conjugates is through click chemistry. As previously mentioned, an azide-functionalized 2-deoxystreptamine derivative can be reacted with an alkyne-modified nucleobase via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linker. This synthetic route is efficient and allows for the straightforward preparation of a variety of conjugates with different natural and artificial nucleobases. nih.gov The synthesis of the 2-DOS precursor for these conjugations can be achieved through the acidic degradation of neomycin, followed by protection of the amino groups. nih.gov

Hybrid Molecules: The concept of hybrid molecules extends beyond simple conjugation and involves the creation of new chemical entities that integrate the pharmacophoric elements of 2-deoxystreptamine with those of other biologically active molecules. The rationale is to create bifunctional molecules that can interact with their biological targets in a novel or enhanced manner. For example, dimerized aminoglycosides, which can be considered a form of hybrid molecule, have shown enhanced RNA binding. nih.gov The design and synthesis of such hybrid molecules, where the 2-DOS core provides a scaffold for the spatial arrangement of other pharmacophores, is an active area of research in the development of new therapeutics. nih.gov

Dimerization and Advanced Architectures

The dimerization of the 2-deoxystreptamine scaffold represents a significant strategy for developing novel ligands with enhanced binding affinities, particularly for RNA targets. thieme-connect.comus.es Researchers have explored various synthetic routes to link two 2-DOS units, creating molecules with advanced architectures and tailored properties. These efforts are largely driven by the need to overcome bacterial resistance to conventional aminoglycoside antibiotics. thieme-connect.com

One prominent approach involves linking 2-DOS units using polyamine chains. thieme-connect.com This method aims to create potent and selective ligands for bacterial 16S rRNA. The synthesis of these dimers can be achieved through multi-step processes, often beginning with the protection of the amine groups on the 2-DOS core, followed by the introduction of a linker, and finally coupling with a second 2-DOS unit.

Another key strategy for creating advanced 2-DOS-based architectures is the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This versatile reaction allows for the efficient dimerization of 2-DOS derivatives. nih.gov For instance, a 2-DOS monomer can be functionalized with a propargyl group, which serves as a handle for reaction with various mono- or bis-azido linkers to form dimeric structures. nih.gov

Furthermore, 2-DOS has been used as a scaffold to create conjugates with molecules other than sugars, such as natural and artificial nucleobases. nih.gov These conjugates are designed to target specific RNA structures, including oncogenic microRNA precursors. nih.gov The synthesis of these molecules often involves preparing an azido-derivative of 2-DOS, which is then coupled with an alkyne-modified nucleobase via a 1,3-dipolar cycloaddition reaction. nih.gov This modular approach allows for the creation of a diverse library of compounds for biological screening.

The table below summarizes examples of synthetic strategies used to create 2-DOS dimers and advanced conjugates.

Strategy Linker/Conjugate Type Key Reaction Resulting Architecture
Polyamine LinkingPolyaminesAmide bond formation or reductive amination2-DOS units connected by flexible polyamine chains thieme-connect.com
Click ChemistryVarious mono- and bis-azidesCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Dimeric 2-DOS structures with triazole linkages nih.gov
Nucleobase ConjugationNatural and artificial nucleobases1,3-Dipolar cycloaddition2-DOS conjugated to RNA-targeting nucleobases nih.gov

This table provides an interactive overview of dimerization and conjugation strategies for 2-deoxystreptamine.

Development of Non-glycosidic Scaffolds (e.g., azepane-glycosides, aminocyclohexanecarboxylic acid derivatives)

Moving beyond traditional aminoglycoside structures, research has also focused on modifying the 2-deoxystreptamine core to create non-glycosidic scaffolds. These novel frameworks aim to explore new chemical space and develop compounds with different biological activities or improved pharmacological properties. This involves altering the aminocyclitol ring itself or replacing the appended sugar moieties with non-carbohydrate groups.

One area of investigation is the synthesis of peptidyl 2-DOS structures. In this approach, amino acids or peptides are coupled to the diazidocyclitol scaffold. The connection can be formed via various functionalities, including ester, alkyl amide, or carbamate linkages, leading to hybrid molecules that merge the structural features of aminocyclitols and peptides.

Another strategy involves the truncation of natural aminoglycosides, like neomycin, to generate modified 2-DOS cores that can be further derivatized. For example, the ribose ring in a partially degraded neomycin can be subjected to oxidative cleavage followed by reductive amination. This process can yield a morpholine ring attached to the 2-deoxystreptamine core. nih.gov This morpholino-2-deoxystreptamine scaffold can then be diversified by conjugating various molecules, such as substituted aminopyridines and aminoquinolines, to create non-glycosidic derivatives. nih.gov

The development of these non-glycosidic scaffolds is often facilitated by creating orthogonally protected 2-DOS intermediates. researchgate.netrsc.org Orthogonal protection allows for the selective chemical manipulation of the different hydroxyl and amino groups on the 2-DOS ring. This controlled, stepwise modification is crucial for synthesizing complex derivatives where non-carbohydrate moieties are precisely installed. A rapid and facile method to access such intermediates starts from a highly protected methyl α-D-glucopyranoside, which is converted into a functionalized cyclohexane ring via a Ferrier rearrangement. rsc.org Subsequent steps introduce differently protected nitrogen functional groups, making the scaffold ready for diverse derivatization. rsc.org

The table below details examples of non-glycosidic scaffolds derived from 2-deoxystreptamine.

Scaffold Type Synthetic Approach Key Intermediate Potential Derivatives
Peptidyl 2-DOSCoupling of amino acids/peptides to a 2-DOS coreDiazidocyclitol derivativeHybrid peptide-aminocyclitol molecules
Morpholino-2-DOSTruncation of neomycin, oxidative cleavage, and reductive amination5-O-Morpholino-2-deoxystreptamine nih.govConjugates with aminopyridines and aminoquinolines nih.gov
Orthogonally Protected 2-DOSMulti-step synthesis involving Ferrier rearrangementEnantiopure polyfunctionalized cyclohexane ring rsc.orgDiverse non-glycosidic analogs via selective functionalization

This table interactively showcases different non-glycosidic scaffolds based on the 2-deoxystreptamine core.

Structural Analysis and Computational Modeling of 2 Deoxystreptamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure and properties of 2-deoxystreptamine (B1221613) and its derivatives in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2-deoxystreptamine and its derivatives in solution. Due to the symmetrical nature of the 2-deoxystreptamine ring, the signals for protons and carbons on opposite sides of the plane of symmetry (e.g., H-1/3, C-1/3, and N-1/3) have identical chemical shifts. nih.gov

A detailed study involving pH-titration evaluation of ¹H, ¹³C, and ¹⁵N NMR chemical shifts has been instrumental in unambiguously assigning the individual pKa values of the amino groups of 2-deoxystreptamine and related aminoglycosides. nih.gov For 2-deoxystreptamine, two distinct pKa values were determined to be 7.00 ± 0.05 and 9.26 ± 0.05. nih.gov The chemical shifts of the H-1/3 and C-1/3 nuclei show a sigmoidal dependence on pH, with two inflection points corresponding to these pKa values. nih.gov At a low pD (around 2), which mimics the protonation state of the dihydrobromide salt, the chemical shift for H-1/3 is observed to be stable. nih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for assigning proton signals by identifying through-bond couplings. mdpi.comfrontiersin.orgrubingroup.org In a COSY spectrum of a 2-deoxystreptamine derivative, cross-peaks would reveal the connectivity between adjacent protons in the cyclohexane (B81311) ring, aiding in the complete assignment of the proton spectrum.

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for 2-Deoxystreptamine at Low pD. nih.gov
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1/3~3.4-
C-1/3-~50
H-2ax--
H-2eq--
C-2--
H-4/6--
C-4/6--
H-5--
C-5--

Mass Spectrometry (e.g., ESI-MS, LC-ESI/MS, High-Resolution MS)

Mass spectrometry (MS) is a key analytical technique for the characterization of 2-deoxystreptamine and its derivatives, providing information on molecular weight and structure through fragmentation analysis. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar compounds, often in conjunction with liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy. The exact mass of 2-deoxystreptamine (C₆H₁₄N₂O₃) is 162.10044 Da. researchgate.net

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. For 2-deoxystreptamine, with a precursor ion m/z of 163, significant fragment ions are observed at m/z 146.1, 128.0, 119.2, 101.0, 91.2, and 77.1. researchgate.net The fragmentation of amines typically involves the α-cleavage of an alkyl radical, which is a predominant fragmentation pathway.

Table 2: Key ESI-MS/MS Fragmentation Data for 2-Deoxystreptamine. researchgate.net
Precursor Ion (m/z)Precursor TypeCollision Energy (V)Major Fragment Ions (m/z)
163[M+H]⁺40146.1, 128.0, 119.2, 101.0, 91.2, 77.1

X-ray Crystallographic Studies of 2-Deoxystreptamine-Containing Complexes

X-ray crystallography provides precise three-dimensional structural information of molecules in their crystalline state. While a crystal structure of isolated 2-deoxystreptamine hydrobromide is not prominently reported, numerous crystal structures of 2-deoxystreptamine-containing aminoglycoside antibiotics complexed with their RNA targets have been determined. nih.gov These structures are invaluable for understanding the molecular basis of their biological activity.

The 2-deoxystreptamine ring (often referred to as ring II) is a central component in the binding of aminoglycosides to the A site of bacterial 16S ribosomal RNA. Crystal structures of various aminoglycosides, including neamine, kanamycin (B1662678), and gentamicin (B1671437), bound to RNA oligonucleotides containing the decoding A site have been resolved at high resolution. nih.gov

These studies reveal a conserved binding motif where the 2-deoxystreptamine ring plays a crucial role. Key interactions include:

Hydrogen Bonding: The amino groups of the 2-deoxystreptamine ring form multiple hydrogen bonds with the phosphate (B84403) backbone and bases of the RNA.

Conformational Lock: The binding of the 2-deoxystreptamine moiety helps to stabilize a specific conformation of the A site, which is crucial for its interference with the decoding process during protein synthesis.

Pseudo Base Pairing: The puckered sugar ring I, attached to the 4-position of 2-deoxystreptamine, inserts into the A site helix and forms a pseudo base pair with the universally conserved A1408 residue. nih.gov

The adaptability of the universally conserved U1406•U1495 pair in the A site accommodates the binding of the 2-deoxystreptamine ring. These crystallographic studies provide a static yet detailed snapshot of the critical interactions mediated by the 2-deoxystreptamine scaffold.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are increasingly used to complement experimental data by providing insights into the dynamic behavior and interaction energies of 2-deoxystreptamine and its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscape and interactions with the surrounding environment, such as water. For a flexible molecule like 2-deoxystreptamine, MD simulations can reveal the preferred conformations of the cyclohexane ring and the orientation of its substituents.

An MD simulation of this compound in an aqueous solution would typically show the cyclohexane ring predominantly adopting a chair conformation, which is the most stable arrangement. The simulations would also capture the dynamic hydrogen bonding network between the amino and hydroxyl groups of 2-deoxystreptamine and the surrounding water molecules. The conformational flexibility of the molecule, including ring puckering and the rotation of substituent groups, can be analyzed from the simulation trajectories. While specific MD simulation studies focused solely on this compound are not extensively documented, the principles of MD applied to similar small molecules and biomolecules suggest that this approach can provide significant insights into its dynamic behavior in solution.

Molecular Docking Studies of Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the binding of 2-deoxystreptamine derivatives to their biological targets, such as RNA and proteins.

In one study, 2-deoxystreptamine was conjugated to various nucleobases to create new binders for the oncogenic pre-miR-372. Molecular docking studies using AutoDock were performed to understand the binding mode of these conjugates to a 3D model of the pre-miR-372 hairpin loop. The results suggested that while the conjugates were weaker binders than their neomycin counterparts, they maintained similar inhibitory activity due to their specific binding site located on the nucleotides cleaved by the Dicer enzyme.

Molecular docking has also been employed to investigate the binding of aminoguanidine (B1677879) derivatives to the FabH receptor, a key enzyme in bacterial fatty acid biosynthesis, to rationalize their antibacterial activity. These studies highlight the importance of hydrogen bonding and hydrophobic interactions in ligand binding and provide a basis for the rational design of new derivatives with improved affinity and specificity.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel ligands for a specific biological target. A pharmacophore model represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) necessary for a molecule to interact with a specific target and elicit a biological response. nih.govyoutube.com These models can be generated using either a ligand-based or structure-based approach. nih.gov

In the context of 2-deoxystreptamine, which is the core scaffold of many aminoglycoside antibiotics that bind to RNA, these methods are employed to discover new derivatives with enhanced affinity and selectivity for specific RNA targets, such as viral or bacterial ribosomal RNA or oncogenic microRNAs. nih.govdntb.gov.ua

Ligand-Based Modeling: When a three-dimensional structure of the target is unavailable, a pharmacophore model can be built from a set of known active ligands. The model represents the common chemical features shared by these active molecules, assuming they bind to the target in a similar fashion. nih.gov

Structure-Based Modeling: If the 3D structure of the target (e.g., an RNA-protein complex) is known, a pharmacophore model can be derived directly from the binding site. The model maps the key interaction points between the target and a known ligand or identifies "hot spots" within the binding pocket that are crucial for ligand recognition. nih.gov

Once a pharmacophore model is established, it is used as a 3D query in a virtual screening campaign. nih.gov In this process, large digital libraries of chemical compounds are computationally filtered to identify molecules that match the pharmacophore's features. schrodinger.com This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

The general workflow for virtual screening involves several key steps, from target preparation to hit identification.

Table 1: Generalized Workflow for Virtual Screening

Step Description
1. Target/Ligand Preparation Selection and preparation of the target's 3D structure or a set of known active ligands. For 2-deoxystreptamine derivatives, the target is often a specific RNA sequence. dntb.gov.ua
2. Pharmacophore Model Generation Development of a 3D pharmacophore model based on the key interaction features required for binding. nih.gov
3. Database Selection Choosing a large, diverse library of compounds for screening, such as the ZINC, Enamine, or PubChem databases. schrodinger.com
4. Virtual Screening The compound library is computationally filtered against the pharmacophore model. Molecules that fit the model's spatial and chemical requirements are retained. nih.gov
5. Hit List Generation & Docking The resulting "hits" are often ranked by how well they fit the model. Molecular docking may then be used to predict the binding poses and estimate the binding affinity of these hits to the target structure. nih.gov

| 6. Experimental Validation | The most promising candidates from the virtual screening are synthesized and tested in vitro to confirm their biological activity. researchgate.net |

For 2-deoxystreptamine, this approach has been applied to design conjugates that can target specific RNA structures, such as the precursor to oncogenic microRNA-372 (pre-miR-372). By replacing the larger neomycin scaffold with the more compact 2-deoxystreptamine and attaching various nucleobases, researchers can screen for new inhibitors with potentially improved properties. nih.gov

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical (QC) calculations, often employing methods like Density Functional Theory (DFT) or semi-empirical approaches, are used to investigate the fundamental properties of molecules at the electronic level. u-tokyo.ac.jpyoutube.com These calculations provide insights into the energetic and electronic characteristics of 2-deoxystreptamine and its derivatives, which are crucial for understanding their stability, reactivity, and interaction with biological targets.

Energetic Properties: QC calculations can determine the thermodynamic stability of different conformations of the 2-deoxystreptamine ring. The molecule's cyclohexane-like core can adopt various chair and boat conformations, and these calculations can predict the relative energies of these structures. Furthermore, these methods are used to calculate binding energies between a 2-deoxystreptamine derivative and its target, helping to quantify the strength of the interaction. arxiv.org The activation energy for a chemical reaction, such as the enzymatic modification of the 2-deoxystreptamine scaffold during its biosynthesis, can also be modeled, providing insights into the reaction mechanism. u-tokyo.ac.jpnih.gov

Electronic Properties: The distribution of electrons within the 2-deoxystreptamine molecule dictates its chemical behavior. QC calculations can map the electron density, identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), and compute the electrostatic potential surface. This information is vital for predicting how the molecule will interact with its binding partners through hydrogen bonds and electrostatic interactions.

A key electronic property that can be determined is the acidity constant (pKa) of the amino groups. The two amino groups on the 2-deoxystreptamine ring are critical for its function, as their protonation state at physiological pH affects RNA binding. Experimental measurements using NMR spectroscopy have determined the two pKa values for 2-deoxystreptamine. nih.gov Computational models strive to accurately predict these values, thereby validating the theoretical approach and allowing for the prediction of pKa values for novel, unsynthesized derivatives.

Table 2: Experimentally Determined pKa Values for 2-Deoxystreptamine

pKa Value Determined Value (± Standard Deviation) Corresponding Nitrogen Atom
pKa1 7.00 ± 0.05 N-1/N-3 (first protonation event)
pKa2 9.26 ± 0.05 N-1/N-3 (second protonation event)

Data sourced from Multinuclear NMR Spectroscopy studies. nih.gov

Due to the symmetrical nature of the 2-deoxystreptamine molecule, the signals from the N-1 and N-3 amino groups are chemically equivalent, resulting in two observed pKa values for the diamine system. nih.gov Accurately modeling these electronic properties is essential for refining pharmacophore models and improving the design of new ligands.

Structure-Activity Relationship (SAR) Derivations via Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how changes in the chemical structure of a compound affect its biological activity. nih.govuni-bonn.de Computational methods provide a systematic and quantitative approach to deriving these relationships, often referred to as Quantitative Structure-Activity Relationships (QSAR). researchgate.net These methods are invaluable in the optimization of lead compounds by predicting the activity of new derivatives before they are synthesized.

For 2-deoxystreptamine, computational SAR studies focus on how modifications to the core scaffold or its substituents influence its binding affinity for a target, such as RNA. nih.gov The process involves several steps:

Data Set Assembly: A series of 2-deoxystreptamine derivatives with known biological activities (e.g., binding affinity, inhibition concentration) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), or 3D structural features.

Model Generation: Statistical or machine learning methods are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. uni-bonn.deresearchgate.net

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of a chance correlation. researchgate.net

A practical example involves the development of 2-deoxystreptamine conjugates designed to inhibit the processing of oncogenic pre-miR-372. nih.gov In this research, the 2-deoxystreptamine scaffold was conjugated to a variety of natural and artificial nucleobases. The binding affinity of these new compounds to the target RNA was then measured experimentally.

By comparing the chemical structures of the conjugates with their respective binding affinities, a clear SAR can be established. For instance, the data can reveal which types of nucleobases, linkers, or substitution patterns on the 2-deoxystreptamine ring lead to higher affinity.

Table 3: Research Findings on 2-DOS Conjugates for pre-miR-372 Inhibition

Compound Conjugated Moiety Key Finding/Activity
2-Deoxystreptamine (2-DOS) - (unconjugated) Binds weakly to RNA with very low affinity (>1 mM). nih.gov
Compound 5a Adenyl-N-methyl ethyltriazole A 2-DOS conjugate identified with promising binding and inhibition properties against pre-miR-372. nih.gov
Compound 5g (3-aminophenyl)-imidazol-N-methyl ethyltriazole Another 2-DOS conjugate synthesized and evaluated for its biological activity. nih.gov

| Neomycin Analogues | Neomycin conjugated with nucleobases | Served as the parent series; some 2-DOS conjugates exhibited similar biological activity despite having lower binding affinity. nih.gov |

This type of analysis, which links specific structural modifications to changes in biological function, is a cornerstone of computational SAR. The insights gained from these studies guide the rational design of the next generation of 2-deoxystreptamine derivatives with improved therapeutic potential. nih.gov

Table 4: Mentioned Compounds

Compound Name
2-Deoxystreptamine
This compound
Neomycin
Kanamycin
Gentamicin
2-Deoxystreptamine-4-O-[4-(adenyl-N-methyl)]ethyltriazole
2-Deoxystreptamine-4-O-[4-((3-aminophenyl)-imidazol-N-methyl)]ethyltriazole
S-adenosylmethionine (SAM)
S-adenosyl-l-homocysteine (SAH)
Ampicillin
Amphotericin B
Amoxicillin
Clavulanic acid

Role in Aminoglycoside Antibiotic Core Structure and Mechanism Studies

Molecular Interactions with Ribosomal RNA (rRNA)

The bactericidal effects of 2-deoxystreptamine-containing aminoglycosides stem from their ability to bind with high affinity to a specific site on the bacterial 16S ribosomal RNA (rRNA), a key component of the small 30S ribosomal subunit. nih.govnih.gov This interaction disrupts the intricate process of protein synthesis. acs.org The study of these molecular interactions provides a classic model for understanding RNA-targeting drugs. nih.govcnrs.fr

Aminoglycosides bind to the aminoacyl-tRNA recognition site (A-site) within helix 44 (h44) of the 16S rRNA. nih.govnih.gov This binding site is a highly conserved, asymmetric internal loop that plays a critical role in decoding the messenger RNA (mRNA) codon. nih.govnih.gov The 2-deoxystreptamine (B1221613) ring (often referred to as ring II) and its attached amino sugars fit into the major groove of this RNA loop. acs.org The conserved nature of this binding pocket across different bacterial species is fundamental to the broad-spectrum activity of aminoglycosides. nih.govnih.gov The specificity for prokaryotic over eukaryotic ribosomes, while not absolute, is partly due to phylogenetic differences in the nucleotide sequences of this A-site region. pnas.orgresearchgate.net

The binding of a 2-deoxystreptamine aminoglycoside to the A-site is not a simple lock-and-key interaction; it induces a significant conformational change in the rRNA. embopress.orgacs.org A key feature of this induced fit is the displacement of two universally conserved adenine (B156593) residues, A1492 and A1493, from their stacked positions within the helix. embopress.orgacs.org These bases are flipped out towards the minor groove. embopress.org This conformational rearrangement switches the A-site into a state that has a higher affinity for transfer RNA (tRNA), mimicking the conformation that is normally only adopted when a correct (cognate) codon-anticodon pairing occurs. embopress.orgacs.org Studies using fluorescence quenching have shown that the binding of paromomycin (B158545), a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, increases the solvent exposure of A1492, which is consistent with the base-flipping model. nih.gov In contrast, neamine, the core 2-deoxystreptamine ring with a single amino sugar, is a poor antibiotic and does not cause significant base flipping, highlighting the importance of this conformational change for antibiotic activity. nih.gov

Structural studies have provided a detailed map of the interactions between aminoglycosides and the A-site nucleotides. The flipped-out bases, A1492 and A1493, are stabilized in their extra-helical conformation by the bound antibiotic. nih.govnih.gov This new position allows them to monitor the geometry of the minor groove of the codon-anticodon helix. nih.gov The binding of aminoglycosides essentially "locks" the A-site in a conformation that accepts tRNA, regardless of whether the codon-anticodon pairing is correct. nih.gov

Ring I of the aminoglycoside typically stacks against the G1491 nucleotide. nih.gov Specific contacts are formed between the functional groups on the 2-deoxystreptamine ring and other rings of the antibiotic with the phosphate (B84403) backbone and bases of the rRNA. For instance, an amine on the 2-DOS ring can contact U1495, while other parts of the molecule interact with G1405. pnas.org These multiple points of contact, including numerous hydrogen bonds, are critical for the high-affinity binding and stabilization of the flipped-out conformation. acs.org

Aminoglycoside Ring/GroupInteracting rRNA NucleotideNature of InteractionFunctional Consequence
Ring IG1491Stacking interactionAnchors the antibiotic in the binding pocket. nih.gov
-A1492Induces extrahelical conformation ("flipping out").Stabilizes a high-affinity state for tRNA binding, leading to misreading. embopress.orgacs.org
-A1493Induces extrahelical conformation ("flipping out").Stabilizes a high-affinity state for tRNA binding, leading to misreading. embopress.orgacs.org
2-DOS Ring (Ring II)U1495Hydrogen bonding/electrostatic contact.Contributes to binding affinity and specificity. pnas.org
Varies (e.g., Ring IV in Paromomycin)G1405Hydrogen bonding/electrostatic contact.Contributes to binding affinity; modification at G1405 can confer resistance. pnas.orgnih.gov

Calorimetric and spectroscopic studies have been essential for dissecting the energetic forces that govern the binding of 2-deoxystreptamine aminoglycosides to the rRNA A-site. nih.govcnrs.fr The interaction is complex, involving multiple contributing factors such as hydrogen bonding, electrostatic interactions, conformational changes, and hydration effects. nih.gov

Thermodynamic ParameterObservation/SignificanceReference
Binding Affinity (Ka)Decreases with increasing pH and/or salt concentration, indicating significant electrostatic contributions. acs.orgresearchwithrutgers.com
Binding Enthalpy (ΔH)Becomes more exothermic (favorable) with increasing pH, consistent with binding-linked protonation of drug amino groups. researchwithrutgers.com
Binding Entropy (TΔS)Contribution to binding free energy decreases with increasing pH. The overall entropy change is a balance of unfavorable conformational restriction and favorable contributions from counterion and water release. nih.govresearchwithrutgers.com
Heat Capacity Change (ΔCp)Binding is associated with a negative ΔCp, suggesting burial of nonpolar surfaces upon complex formation. researchwithrutgers.com

Modulation of Protein Synthesis Fidelity and Ribosomal Translocation

The conformational changes induced by the binding of 2-deoxystreptamine aminoglycosides to the A-site have two primary consequences for protein synthesis: a decrease in translational fidelity and the inhibition of translocation. nih.govnih.gov

By locking the A-site in a conformation that readily accepts tRNA, the antibiotic significantly lowers the accuracy of the decoding process. embopress.orgnih.gov The ribosome's ability to distinguish between cognate (correct) and near-cognate (incorrect) tRNAs is compromised, leading to the misincorporation of wrong amino acids into the growing polypeptide chain. nih.govyoutube.com This production of aberrant, non-functional, or toxic proteins contributes to the bactericidal effect. youtube.comyoutube.com

Furthermore, aminoglycosides can physically block the movement of the ribosome along the mRNA transcript, a process known as translocation. nih.gov The presence of the bulky drug in the A-site can hinder the necessary movements of tRNA and ribosomal components, effectively stalling protein synthesis. nih.govnih.gov Different aminoglycosides can have distinct effects; for example, paromomycin and gentamicin (B1671437) cause significant miscoding and inhibit translocation, while apramycin (B1230331) primarily blocks translocation with less impact on miscoding. nih.gov

Rational Design of Analogs to Address Resistance Mechanisms

The widespread use of aminoglycosides has led to the emergence of bacterial resistance, which poses a significant clinical challenge. nih.govrsc.org The most prevalent resistance mechanism is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govasm.org These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), add chemical groups to the antibiotic, which sterically hinders its ability to bind to the ribosomal A-site. nih.govoup.com Another important mechanism is the modification of the rRNA target itself, typically through methylation at key nucleotides like G1405 or A1408 by 16S rRNA methyltransferases, which also prevents drug binding. nih.govnih.gov

A detailed understanding of the 2-deoxystreptamine-rRNA interaction and these resistance mechanisms provides a foundation for the rational design of new antibiotic analogs. nih.govnih.gov The goal is to create molecules that evade modification by AMEs or overcome target-site alterations while maintaining high affinity for the bacterial ribosome. nih.govacs.org Strategies include:

Modifying susceptible positions: Chemical groups on the aminoglycoside that are targeted by AMEs can be removed or altered. For example, modifying the 2'-amino group can overcome resistance from enzymes that act at that position. nih.govacs.org

Creating conformationally locked analogs: Synthesizing derivatives that are "pre-organized" into the bioactive conformation required for ribosome binding can enhance affinity and potentially evade enzymatic recognition.

Increasing selectivity: Modifications can also be designed to increase the selectivity for the prokaryotic ribosome over its eukaryotic counterpart, which could lead to compounds with improved therapeutic profiles. nih.gov

These structure-guided design efforts, leveraging knowledge of the central 2-deoxystreptamine scaffold, are crucial for developing the next generation of aminoglycoside antibiotics to combat multidrug-resistant pathogens. nih.govnih.gov

Strategies to Overcome Aminoglycoside Modifying Enzymes (AMEs)

The most prevalent mechanism of clinical resistance to aminoglycosides is their enzymatic modification by AMEs. frontiersin.orgtandfonline.com These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), catalyze the transfer of a functional group to specific hydroxyl or amino groups on the aminoglycoside structure. mdpi.com This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it inactive. frontiersin.org A primary strategy to combat this resistance involves the chemical modification of the sites on the aminoglycoside that are targeted by AMEs. mdpi.com By altering or blocking these functional groups, new derivatives can be created that are no longer substrates for these enzymes while ideally retaining their affinity for the bacterial ribosome. mdpi.comnih.gov

A highly successful strategy to protect aminoglycosides from enzymatic inactivation has been the modification of the N-1 amino group of the central 2-deoxystreptamine ring. The addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at this position has proven particularly effective. mdpi.com This modification led to the development of amikacin, a semisynthetic derivative of kanamycin (B1662678). researchgate.netmdpi.com The presence of the AHB side chain provides steric hindrance, preventing the action of several AMEs, including AAC(1) and APH(3')-Ia, which target nearby positions. mdpi.com

Similarly, arbekacin (B1665167) was developed by attaching an AHB group to the N-1 position of dibekacin. This modification confers broad protection against many AMEs and has made arbekacin effective against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com The unique AHB moiety in arbekacin provides additional stabilizing interactions with the ribosomal RNA, enhancing its inhibitory activity. researchgate.net

Table 1: N-1 Position Modifications of the 2-Deoxystreptamine Ring

Parent Aminoglycoside N-1 Modification Resulting Antibiotic Activity Against AMEs
Kanamycin B (S)-4-amino-2-hydroxybutyryl (AHB) Amikacin Effective against strains with AAC(1), APH(3')-Ia, ANT(2'') mdpi.com
Dibekacin (S)-4-amino-2-hydroxybutyryl (AHB) Arbekacin Effective against Pseudomonas and Staphylococcus species mdpi.com

The 2′-amino group in the 4,5-disubstituted class of 2-deoxystreptamine aminoglycosides, such as neomycin and paromomycin, is a key target for certain AMEs. acs.orgnih.gov Modifications at this position have been explored to overcome resistance mediated by these enzymes.

N-alkylation: The introduction of small alkyl groups, such as ethyl or methyl, onto the 2′-amino group can prevent enzymatic modification while maintaining antibacterial activity. nih.govnih.gov For instance, 2′-N-alkylation in paromomycin and neomycin derivatives is well-tolerated and overcomes the action of resistance enzymes that act at this position. nih.gov This modification can also increase the selectivity for prokaryotic over eukaryotic ribosomes, which is an attractive feature for developing next-generation aminoglycosides. nih.govnih.gov

Amidation: The conversion of the 2′-amino group to an amide has yielded mixed results. The formation of a 2′-N-formamide group in neomycin derivatives resulted in little loss of activity against the bacterial ribosome. nih.gov However, creating a 2′-N-acetamide, the very modification introduced by AAC(2') enzymes, leads to a significant loss of activity. This suggests that the size and nature of the acyl group are critical for maintaining the antibiotic's function. nih.gov

Deoxygenation: The removal of the 2'-amino group entirely (deamination) or its replacement with a hydroxyl group has also been investigated. In the neomycin series, the 2'-desamino derivative was synthesized, but this generally leads to a substantial loss of antibacterial activity unless other modifications are made to compensate for the loss of the basic amine. acs.orgnih.gov For activity to be retained after removing or alkylating the 2'-amine, the presence of at least five other suitably positioned basic amino groups appears necessary. nih.govnih.gov

Table 2: 2'-Position Alterations and Their Effects

Parent Aminoglycoside 2'-Position Modification Effect on Activity Reference
Paromomycin, Neomycin N-alkylation (e.g., ethyl) Overcomes resistance, minimal loss of activity, increased selectivity. nih.gov
Neomycin N-formylation Little loss of activity against bacterial ribosome. nih.gov
Neomycin N-acetylation >100-fold loss in activity. nih.gov

Approaches to Counter Ribosomal Methyltransferases (RMTs)

A growing mechanism of high-level, broad-spectrum aminoglycoside resistance is the methylation of the 16S rRNA at the antibiotic binding site by acquired ribosomal methyltransferases (RMTs). nih.govnih.gov These enzymes add a methyl group to specific nucleotides in the A-site, such as G1405 or A1408, which blocks the binding of most clinically used aminoglycosides. nih.govnih.gov

Countering RMT-mediated resistance presents a significant challenge. Since the target itself is modified, strategies that worked against AMEs are often ineffective. Research in this area focuses on designing aminoglycosides that can either bind to the methylated ribosome or inhibit the RMT enzymes directly.

One potential approach involves using aminoglycosides that may still be active against RMT-producing bacteria. For example, it has been observed that the extent of resistance conferred by the NpmA methyltransferase (which methylates A1408) is limited for paromomycin. nih.gov This suggests that 4,5-disubstituted 2-deoxystreptamine aminoglycosides that possess a 6'-hydroxyl group (like paromomycin) instead of a 6'-amino group may be a viable starting point for designing novel antibiotics effective against strains producing certain RMTs. nih.gov The development of inhibitors for RMTs is another avenue of exploration, though it is still in the early stages.

Applications in Medicinal Chemistry and Chemical Biology

Scaffold Design for Novel Therapeutic Agents

The structural stability and dense functionality of 2-deoxystreptamine (B1221613) make it an ideal scaffold for the combinatorial synthesis of diverse molecular libraries. google.com By selectively functionalizing its various positions, chemists can generate spatially and functionally diverse compounds for screening against a wide range of biological targets. google.com This approach has been particularly fruitful in the discovery of RNA-targeting ligands. google.comnih.gov

While the RNA-binding properties of 2-deoxystreptamine-containing aminoglycosides have been known for their antibacterial effects, recent research has focused on repurposing this scaffold to target other therapeutically relevant RNAs. nih.govarrakistx.com The discovery of new scaffolds for selective RNA targeting is a significant challenge in modern medicinal chemistry, with potential applications in a multitude of pathologies. nih.govnih.gov

One promising area of research is the development of 2-deoxystreptamine-based ligands to inhibit the production of oncogenic microRNAs (miRNAs). nih.govnih.gov Overexpression of certain miRNAs has been linked to the development of various cancers. nih.govnih.gov By designing small molecules that selectively bind to the precursor miRNAs (pre-miRNAs), it is possible to inhibit their processing into mature, functional miRNAs. nih.govnih.gov

In one study, researchers synthesized a series of 2-deoxystreptamine-nucleobase conjugates designed to target the precursor of the oncogenic miR-372 (pre-miR-372). nih.govnih.gov These conjugates were created by attaching natural and artificial nucleobases to the 2-deoxystreptamine scaffold. nih.gov The rationale was that the 2-DOS moiety, a known RNA binder, would provide the foundational interaction with the RNA, while the appended nucleobases would enhance affinity and selectivity. nih.govbmrat.org Several of these conjugates demonstrated biological activity comparable to previously developed neomycin-based inhibitors, successfully inhibiting the processing of pre-miR-372. nih.govnih.gov

Table 1: Examples of 2-Deoxystreptamine Conjugates for Targeting pre-miR-372
CompoundAppended GroupTargetObserved Effect
2-DOS-Adenine ConjugateAdenine (B156593) (Natural Nucleobase)pre-miR-372Inhibition of Dicer processing
2-DOS-Artificial Nucleobase ConjugateArtificial Nucleobasepre-miR-372Promising inhibition of pre-miR-372 processing

The application of 2-deoxystreptamine as a scaffold extends to targeting various RNA molecules implicated in cancer. researchgate.netnews-medical.netmpg.de The principle of conjugating RNA-binding motifs to the 2-DOS core can be adapted to target other structured RNAs involved in tumorigenesis. bmrat.orgresearchgate.net The goal is to create ligands with high affinity and selectivity for a specific RNA target, thereby modulating its function and impacting disease progression. nih.goveurekalert.org The development of such molecules holds promise for creating novel anticancer therapies. nih.govsemanticscholar.org

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited diseases. nih.gov These mutations lead to the production of truncated, non-functional proteins. nih.gov Certain aminoglycosides, which contain the 2-deoxystreptamine core, have been shown to induce ribosomal read-through of PTCs, allowing for the synthesis of a full-length, functional protein. nih.govnih.gov This has opened up a therapeutic strategy known as nonsense suppression. nih.govwho.int

The 2-deoxystreptamine ring is a key structural feature of aminoglycosides that promotes PTC read-through. nih.govnih.gov These compounds bind to the decoding center of the ribosome, reducing the accuracy of translation termination and allowing a near-cognate tRNA to be incorporated at the site of the PTC. nih.govelifesciences.org While the clinical use of aminoglycosides for this purpose is limited by toxicity, the 2-deoxystreptamine scaffold serves as a valuable starting point for the design of new, safer, and more potent nonsense suppression agents. who.int

Table 2: 2-Deoxystreptamine-Containing Compounds and Their Role in PTC Suppression
Compound ClassMechanism of ActionTherapeutic Potential
AminoglycosidesBind to ribosomal RNA and induce misreading of the stop codon.Treatment of genetic disorders caused by nonsense mutations.
Novel 2-DOS DerivativesDesigned for enhanced PTC read-through with reduced toxicity.Development of safer and more effective nonsense suppression therapies.

Development of RNA-Targeting Ligands Beyond Antibacterial Applications

Utilization as Biological Probes and Tools in Chemical Biology Research

Derivatives of 2-deoxystreptamine are valuable tools in chemical biology for probing RNA structure and function. nih.gov By attaching fluorescent tags or other reporter molecules to the 2-DOS scaffold, researchers can create probes to study the localization and dynamics of specific RNA molecules within the cell. These probes can also be used to investigate the binding interactions between small molecules and their RNA targets, providing insights into the mechanisms of action of RNA-targeting drugs. nih.gov The development of such tools is crucial for advancing our understanding of the biological roles of RNA and for the validation of new therapeutic targets.

Development of Analytical Methods for the Characterization and Detection of Related Compounds

The presence of the 2-deoxystreptamine core in a large family of aminoglycoside antibiotics has led to the development of specific analytical methods for their detection and characterization. nih.govrsc.org For instance, a qualitative assay using a 2-deoxystreptamine-requiring mutant has been developed to screen for the presence of 2-DOS in crude antibiotic preparations. nih.govasm.org

More sophisticated methods, such as immunoassays, have also been developed for the group-specific detection of 2-deoxystreptamine-containing aminoglycosides. rsc.org In one such method, antibodies were raised against ribostamycin (B1201364), using the 2-DOS moiety as a generic structural determinant. rsc.org This allowed for the development of a competitive ELISA capable of detecting a wide range of aminoglycosides containing the 2-deoxystreptamine core. rsc.org Mass spectrometry-based techniques are also employed to study the binding specificity of different classes of 2-deoxystreptamine aminoglycosides to various RNA models. pnas.org

Qualitative Assays for 2-Deoxystreptamine and its Derivatives (e.g., using idiotrophic mutants)

A specific and effective qualitative method for detecting 2-deoxystreptamine utilizes idiotrophic mutants of antibiotic-producing microorganisms. nih.govnih.gov An idiotrophic mutant is a strain that is genetically blocked in the synthesis of a specific biosynthetic intermediate—in this case, 2-deoxystreptamine—but retains the ability to produce the final antibiotic product if that intermediate is supplied externally.

The assay is predicated on the principle of biological complementation. The 2-deoxystreptamine-requiring mutant will only synthesize its corresponding antibiotic when 2-DOS is present in the growth medium. This allows for a highly specific detection method for 2-DOS in various samples, such as crude fermentation broths or hydrolysates of unknown antibiotic preparations. nih.gov

The procedure generally involves two main stages:

Incubation: A sample, which is often hydrolyzed to liberate 2-deoxystreptamine from any aminoglycoside structures, is incubated with the 2-DOS-requiring mutant strain. nih.gov

Detection: After a suitable incubation period, the mixture is assayed for the presence of newly synthesized antibiotics. This is typically accomplished using a standard disk diffusion assay, where the incubation mixture is tested against a bacterium susceptible to the antibiotic . nih.gov

The appearance of a zone of inhibition in the disk assay provides clear qualitative evidence for the presence of 2-deoxystreptamine in the original sample. nih.gov

Table 1: General Steps of the Idiotrophic Mutant Bioassay for 2-Deoxystreptamine.
StepDescriptionPurpose
1. Sample PreparationThe crude antibiotic mixture or sample is chemically or enzymatically hydrolyzed.To break down aminoglycosides and release the 2-deoxystreptamine core.
2. IncubationThe hydrolyzed sample is added to a culture of the 2-DOS-requiring idiotrophic mutant.To feed the 2-DOS to the mutant, enabling it to synthesize the final antibiotic.
3. Antibiotic AssayThe resulting culture broth is tested for antibiotic activity, typically via a disk diffusion assay against a susceptible indicator organism.To detect the presence of the newly produced antibiotic.
4. InterpretationA zone of bacterial inhibition around the disk indicates antibiotic activity.Confirms the presence of bioavailable 2-deoxystreptamine in the original sample.

Quantitative Spectroscopic and Chromatographic Methods (e.g., LC-PED, LC-UV)

Quantitative analysis of 2-deoxystreptamine presents a challenge due to its polar nature and lack of a significant UV-absorbing chromophore. researchgate.netresearchgate.net Direct analysis by common spectroscopic or chromatographic methods is therefore limited. To overcome these issues, several specialized techniques involving either direct detection of underivatized compounds or chemical derivatization prior to analysis have been developed.

Liquid Chromatography with Pulsed Electrochemical Detection (LC-PED): Pulsed Electrochemical Detection (PED), also known as Pulsed Amperometric Detection (PAD), is a highly sensitive technique for the direct detection of electroactive compounds that lack a chromophore, such as aminoglycosides. researchgate.netresearchgate.net The analysis is typically performed at high pH following separation via ion-pair or anion-exchange liquid chromatography. researchgate.netelectrochem.org PED utilizes a triple-step potential waveform applied to a gold or platinum electrode, which allows for the detection of the analyte followed by oxidative cleaning and reactivation of the electrode surface, ensuring reproducible measurements. researchgate.net This direct detection method avoids the need for time-consuming derivatization procedures. researchgate.net

Liquid Chromatography with UV Detection (LC-UV): To enable quantification by LC-UV, 2-deoxystreptamine must undergo a pre-column or post-column derivatization step. This process involves reacting the amino groups of the 2-DOS molecule with a reagent that attaches a strongly UV-absorbing tag. Common derivatizing agents for aminoglycosides include 2,4-dinitrofluorobenzene (DNFB) and o-phthalaldehyde (OPA). researchgate.net After derivatization, the resulting product can be readily separated using reversed-phase HPLC and quantified with a standard UV detector. While effective, derivatization can introduce additional steps and potential variability into the analytical workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS): Modern analytical approaches frequently employ Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for the quantification of 2-deoxystreptamine and its derivatives. edulll.gruniven.ac.za This technique offers unparalleled sensitivity and selectivity, allowing for the direct measurement of the underivatized compound in complex matrices like fermentation broths, biological fluids, and food products. edulll.grresearchgate.net The combination of liquid chromatographic separation with mass spectrometric detection, which identifies compounds based on their mass-to-charge ratio, provides high confidence in both identification and quantification.

Table 2: Comparison of Quantitative Analytical Methods for 2-Deoxystreptamine.
MethodPrincipleDerivatization Required?Key AdvantagesKey Limitations
LC-PEDDirect detection of electroactive analytes via oxidation/reduction at an electrode surface using a multi-step potential waveform. researchgate.netNoHigh sensitivity for underivatized aminoglycosides; avoids complex sample preparation. researchgate.netRequires specialized detector; sensitive to mobile phase composition and pH. researchgate.net
LC-UVQuantification based on the absorption of UV light by a chromophore-tagged analyte.YesUtilizes standard, widely available HPLC equipment.Derivatization adds time, complexity, and potential for incomplete reactions or side products. researchgate.net
LC-MS/MSSeparation by LC followed by ionization and detection based on the mass-to-charge ratio of the analyte and its fragments. dokumen.pubNoExtremely high sensitivity and selectivity; provides structural confirmation; suitable for complex matrices. edulll.gruniven.ac.zaHigher instrument cost and complexity.

Degradation and Metabolism of 2 Deoxystreptamine

Enzymatic Degradation Pathways

The primary enzymatic pathways that effectively degrade the function of 2-deoxystreptamine-containing aminoglycosides involve the covalent modification of the molecule by aminoglycoside modifying enzymes (AMEs). nih.govnih.govconicet.gov.ar These enzymes typically catalyze the transfer of a chemical group to a hydroxyl (-OH) or an amino (-NH2) group on the 2-deoxystreptamine (B1221613) nucleus or its attached sugar moieties. nih.govnih.gov This modification prevents the aminoglycoside from binding to its target, the bacterial ribosome, thereby rendering the antibiotic ineffective. asm.org The main classes of these enzymes are N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs). nih.govnih.govnih.gov

N-Acetyltransferases (AACs): These enzymes utilize acetyl-coenzyme A to transfer an acetyl group to an amino group on the aminoglycoside. nih.gov Several AACs target the amino groups of the 2-deoxystreptamine ring. For instance, AAC(3) enzymes acetylate the 3-amino group of the 2-deoxystreptamine core. asm.orgnih.gov Some AACs exhibit broad substrate specificity, capable of modifying a wide range of 2-deoxystreptamine antibiotics. asm.org

O-Phosphotransferases (APHs): This class of enzymes transfers a phosphate (B84403) group, typically from ATP, to a hydroxyl group on the aminoglycoside. nih.gov The 2-deoxystreptamine ring itself is a target for these enzymes, although modifications on the sugar rings are more common. For example, APH(2") enzymes phosphorylate the 2"-hydroxyl group, a modification that is prevalent in certain pathogenic bacteria. nih.gov The presence of specific substituents on the 2-deoxystreptamine ring can influence the efficacy of these enzymes. nih.gov

O-Nucleotidyltransferases (ANTs): These enzymes, also known as adenylyltransferases, transfer a nucleotide monophosphate (like AMP from ATP) to a hydroxyl group of the aminoglycoside. nih.govnih.gov The 2"-hydroxyl group is a known target for ANT enzymes, such as aminoglycoside 2''-nucleotidyltransferase. nih.gov

The following table summarizes the key enzymatic modifications affecting the 2-deoxystreptamine moiety or the sugars attached to it, leading to the inactivation of the antibiotic.

Enzyme ClassModifying GroupTarget Site(s) on AminoglycosideConsequence
N-Acetyltransferases (AACs) AcetylAmino groups (e.g., 3-position on 2-deoxystreptamine, 6'-position on sugar)Inactivation of antibiotic
O-Phosphotransferases (APHs) PhosphateHydroxyl groups (e.g., 3'-position on sugar, 2"-position on sugar)Inactivation of antibiotic
O-Nucleotidyltransferases (ANTs) Nucleotide MonophosphateHydroxyl groups (e.g., 2"-position on sugar, 4'-position on sugar)Inactivation of antibiotic

Bacterial Catabolism and Fate of 2-Deoxystreptamine

While the enzymatic inactivation of aminoglycosides is well-documented, the complete catabolism of the 2-deoxystreptamine molecule by bacteria as a carbon or nitrogen source is not extensively described in scientific literature. Aminoglycosides are not typically metabolized by the host and are excreted as active compounds. nih.gov In the environment, the fate of these molecules, including the 2-deoxystreptamine core, is an area of ongoing research.

The primary fate of 2-deoxystreptamine in a bacterial context is tied to the inactivation of the parent aminoglycoside antibiotic. Once modified by AMEs, the inactivated antibiotic is unable to bind to the bacterial ribosome. asm.org The modification of the 2-deoxystreptamine-containing antibiotic is a highly effective resistance strategy for bacteria. nih.gov Some bacteria possess multiple AMEs, allowing them to inactivate a broad spectrum of aminoglycosides. researchgate.net

The structural characteristics of the 2-deoxystreptamine ring and its substituents are critical for both the antibiotic's activity and its susceptibility to inactivating enzymes. For example, apramycin (B1230331), an aminoglycoside with a unique monosubstituted 2-deoxystreptamine ring, is resistant to many common AMEs. nih.gov This highlights the importance of the substitution pattern on the 2-deoxystreptamine core in determining its metabolic fate in the presence of resistant bacteria.

Research into the biosynthesis of 2-deoxystreptamine has identified several key enzymes in organisms like Streptomyces fradiae. nih.gov Theoretically, some of these biosynthetic enzymes could catalyze the reverse reactions, leading to the breakdown of the 2-deoxystreptamine molecule. However, dedicated catabolic pathways for 2-deoxystreptamine have not been fully elucidated.

The following table details some of the enzymes involved in the modification of aminoglycosides, which constitutes the primary known "degradation" pathway in bacteria.

Enzyme NameAbbreviationActionTarget Aminoglycosides
Aminoglycoside N-acetyltransferaseAACAcetylates amino groupsGentamicin (B1671437), Tobramycin (B1681333), Neomycin asm.org
Aminoglycoside O-phosphotransferaseAPHPhosphorylates hydroxyl groupsKanamycin (B1662678), Neomycin nih.govnih.gov
Aminoglycoside O-nucleotidyltransferaseANTAdenylylates hydroxyl groupsGentamicin, Tobramycin, Kanamycin nih.gov

Future Directions in 2 Deoxystreptamine Research

Advancements in Optimization of Biosynthetic Processes for Scaled Production

The industrial production of 2-deoxystreptamine (B1221613) and its derivatives has traditionally relied on fermentation of natural producing organisms, primarily from the Streptomyces and Micromonospora genera. However, wild-type strains often produce low titers, making the process economically challenging. Future research is heavily invested in metabolic engineering and synthetic biology to develop microbial "cell factories" capable of high-yield, scalable production. rsc.orgnih.govnih.gov

A central strategy involves the detailed characterization and manipulation of the 2-DOS biosynthetic pathway. rsc.orgchemrxiv.orgrna-drugdiscovery.com This pathway begins with a sugar phosphate (B84403), typically glucose-6-phosphate, and proceeds through a series of enzymatic reactions involving key catalysts like 2-deoxy-scyllo-inosose (B3429959) (DOI) synthase and various aminotransferases to form the core aminocyclitol structure. researchgate.netnih.gov By identifying and overcoming rate-limiting steps and redirecting metabolic flux, researchers can significantly enhance production. Key optimization strategies include:

Overexpression of Pathway-Specific Genes: Increasing the cellular concentration of critical enzymes in the 2-DOS pathway to boost catalytic throughput. youtube.com

Elimination of Competing Pathways: Deleting genes responsible for the synthesis of unwanted byproducts, thereby channeling precursors exclusively toward 2-DOS production. youtube.com

Precursor Supply Enhancement: Engineering the host organism's primary metabolism to increase the pool of initial substrates like glucose-6-phosphate. youtube.com

Fermentation Process Optimization: Fine-tuning culture conditions, such as media composition and nutrient feeding strategies. For instance, using a dual carbon source of glycerol (B35011) and glucose in a fed-batch fermentation process has been shown to achieve a high titer (38.0 g/L) of the 2-DOS precursor, DOI. researchgate.net

A transformative technology accelerating these efforts is the CRISPR-Cas9 genome editing system. Its application in Streptomyces has revolutionized the ability to perform precise and efficient genetic modifications. nih.govmdpi.comresearchgate.netpsu.edu Researchers can now readily delete large gene clusters, knock in strong promoters to activate silent or poorly expressed biosynthetic gene clusters (BGCs), and systematically refactor entire pathways to improve the output of desired metabolites like 2-deoxystreptamine. mdpi.comresearchgate.netkorea.ac.kr These advanced genetic tools are crucial for the rational engineering of high-performance microbial strains for the industrial-scale production of 2-DOS and its valuable derivatives.

Continued Rational Design of Derivatives with Enhanced Target Specificity and Resistance Profiles

The clinical efficacy of 2-deoxystreptamine-containing aminoglycosides is severely hampered by the rise of bacterial resistance. The most common mechanism involves the expression of aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic and prevent it from binding to its target, the 16S ribosomal RNA (rRNA) A-site. korea.ac.kr Future research is focused on the rational design of novel 2-DOS derivatives that can evade these resistance mechanisms and exhibit improved therapeutic profiles. nih.govmdpi.com

This endeavor relies heavily on understanding the structure-activity relationships (SAR) that govern both antibacterial potency and susceptibility to AMEs. rna-drugdiscovery.com By analyzing the three-dimensional structures of aminoglycosides bound to their rRNA target and to various AMEs, researchers can identify specific positions on the 2-DOS scaffold that can be modified to block enzymatic activity without compromising antibacterial function.

Several key strategies have emerged:

Modification at the N-1 Position: The synthesis of amikacin, a derivative of kanamycin (B1662678) featuring an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-DOS ring, was a landmark achievement. korea.ac.krmassbank.eu This bulky substitution provides steric hindrance that protects the molecule from modification by several AMEs, including those that act at the 3'- and 2''-hydroxyl groups. chemrxiv.orgkorea.ac.kr Arbekacin (B1665167), a derivative of dibekacin, employs the same principle and is effective against certain methicillin-resistant Staphylococcus aureus (MRSA) strains. korea.ac.kr

Modification at the 2'-Position: The 2'-amino group on the peripheral sugar ring is a common target for AMEs. Alkylating this group has been shown to be a highly effective strategy to overcome resistance. nih.govpsu.eduresearchgate.net Crucially, this modification also enhances the derivative's selectivity for the prokaryotic ribosome over the eukaryotic mitochondrial ribosome, which is a key factor in the off-target toxicity of aminoglycosides. rna-drugdiscovery.comnih.gov

Modification at the 6'-Position: Chemoenzymatic approaches, which combine the precision of enzymes with the flexibility of chemical synthesis, are being used to create novel derivatives. For example, using a transaminase enzyme to create a reactive aldehyde at the C-6' position allows for the subsequent introduction of diverse chemical groups, leading to new gentamicin (B1671437) analogues potent against resistant bacteria. nih.gov

Chemoenzymatic and Combinatorial Biosynthesis: The use of substrate-flexible enzymes, such as glycosyltransferases, allows for the creation of novel pseudo-trisaccharide analogues by attaching different sugar moieties to the 2-DOS core. nih.govresearchgate.net This approach, along with modifying the biosynthetic gene clusters themselves, enables the generation of diverse libraries of new compounds for screening. mdpi.com

These rational design strategies are paving the way for a new generation of 2-deoxystreptamine-based antibiotics capable of combating multidrug-resistant pathogens.

Derivative/StrategyModification SiteKey AdvantageExample Compound(s)
N-1 AcylationN-1 of 2-DOS ringBlocks multiple AMEs through steric hindrance.Amikacin, Arbekacin
2'-Alkylation2'-NH₂ of sugar ring IEvades 2'-modifying enzymes; increases selectivity for bacterial ribosome.2'-N-ethyl paromomycin (B158545)
6'-DerivatizationC-6' of sugar ring IGenerates novel analogues with activity against resistant strains.Novel 6'-gentamicin C1a analogues
Chemoenzymatic GlycosylationVaries (e.g., 5-OH of 2-DOS)Creates novel pseudo-trisaccharides with altered biological activities.6'-methyl-3''-deamino-3''-hydroxykanamycin C

Exploration of Novel RNA Targets and Broader Therapeutic Applications for 2-Deoxystreptamine-Based Molecules

The inherent ability of the 2-deoxystreptamine scaffold to bind with high affinity to specific RNA structures is being exploited for therapeutic applications far beyond bacterial infections. nih.govresearchgate.net Researchers are repurposing the 2-DOS core to design molecules that can target pathogenic RNA molecules in human cells, opening up new avenues for treating genetic disorders and cancer.

Targeting Oncogenic MicroRNAs (miRNAs) in Cancer: A promising area of research is the development of 2-DOS derivatives that can inhibit the biogenesis of oncogenic miRNAs. nih.govresearchgate.net Certain miRNAs, such as miR-372 and miR-373, are overexpressed in various cancers and promote tumor growth. researchgate.netmdpi.com These miRNAs are produced from larger precursor molecules (pre-miRNAs) that have distinct stem-loop structures. The therapeutic strategy involves designing 2-DOS conjugates that can selectively bind to these pre-miRNA structures. nih.govkorea.ac.kr This binding event physically blocks the processing of the pre-miRNA by the cellular enzyme Dicer, thus preventing the formation of the mature, cancer-promoting miRNA. nih.govmdpi.com These novel ligands are often created by conjugating the 2-DOS scaffold to natural or artificial nucleobases, which enhances the affinity and selectivity for the target RNA. researchgate.netnih.gov

Treatment of Genetic Disorders via Nonsense Mutation Readthrough: Another major therapeutic application is in the treatment of genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) into an mRNA sequence, leading to the production of a truncated, non-functional protein. This mechanism is responsible for approximately 11% of all inherited diseases, including cystic fibrosis, Duchenne muscular dystrophy, and Rett syndrome. chemrxiv.orgresearchgate.net

It has been discovered that aminoglycosides can bind to the eukaryotic ribosome and induce it to "read through" these PTCs, allowing for the synthesis of a full-length, functional protein. psu.eduresearchgate.net However, the clinical use of standard aminoglycosides like gentamicin for this purpose is limited by their toxicity. chemrxiv.org Consequently, a significant research effort is underway to develop "designer" 2-DOS-based molecules with an improved therapeutic window. Novel synthetic aminoglycosides, such as NB54, have been engineered to exhibit significantly higher readthrough efficiency while having reduced toxicity. chemrxiv.orgpsu.edu A key strategy involves designing derivatives that selectively inhibit protein synthesis in the cytoplasm (the desired therapeutic effect) over the mitochondria (a major source of toxicity). psu.edu

Therapeutic AreaMolecular TargetMechanism of ActionPotential Disease Application(s)
OncologyOncogenic pre-miRNA (e.g., pre-miR-372)Binds to pre-miRNA, inhibiting Dicer processing and formation of mature oncogenic miRNA.Gastric Cancer, other malignancies
Genetic DisordersEukaryotic Ribosomal RNA (rRNA)Induces readthrough of premature termination codons (nonsense mutations), restoring full-length protein synthesis.Cystic Fibrosis, Duchenne Muscular Dystrophy, Rett Syndrome, Usher Syndrome
AntiviralStructured Viral RNA (e.g., G-quadruplexes)Binds to and stabilizes functionally critical RNA structures, inhibiting viral replication.HIV, SARS-CoV-2 (investigational)

Integration of Advanced Synthetic and Characterization Methodologies

The exploration of 2-deoxystreptamine's future potential is intrinsically linked to the development and integration of advanced chemical and analytical techniques. These methodologies are essential for the efficient synthesis of novel derivatives, the detailed characterization of their properties, and the elucidation of their interactions with complex biological targets.

Advanced Synthetic Methodologies: Synthesizing complex 2-DOS derivatives, especially as single, pure stereoisomers, presents a significant chemical challenge. nih.gov Modern organic chemistry is overcoming this with sophisticated, multi-step synthetic routes. researchgate.netmdpi.com Furthermore, powerful and flexible techniques like copper-catalyzed azide-alkyne cycloaddition, a form of "click chemistry," are being employed. This allows for the modular and efficient construction of large libraries of 2-DOS conjugates by easily "clicking" diverse chemical fragments onto the central scaffold. mdpi.comnih.gov Chemoenzymatic synthesis, which leverages the specificity of enzymes for certain reaction steps, is also becoming a mainstream approach for creating complex aminoglycoside analogues that would be difficult to produce through purely chemical means. psu.edukorea.ac.kr

In Silico and High-Throughput Screening: Computational approaches are playing an increasingly vital role in accelerating the discovery process. nih.govyoutube.comyoutube.com In silico modeling, including molecular dynamics simulations, allows researchers to visualize and predict how a designed 2-DOS derivative will bind to its RNA target and to estimate its binding affinity before it is ever synthesized. researchgate.net This "computational microscope" provides insights that are difficult to obtain experimentally and helps prioritize the most promising candidates. nih.gov These computational predictions are complemented by experimental high-throughput screening (HTS) platforms. rsc.orgrna-drugdiscovery.com Techniques such as fluorescence-based assays are used to rapidly screen large libraries of compounds against specific RNA targets, quickly identifying active "hits" for further development. nih.govnih.gov

Advanced Characterization Techniques: A deep understanding of how these molecules function requires powerful analytical tools.

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for determining the precise three-dimensional structure of 2-DOS derivatives when bound to their RNA targets. nih.govresearchgate.net These atomic-level snapshots provide invaluable information for understanding the basis of molecular recognition and for guiding further rational design. researchgate.net

Mass Spectrometry (MS): Advanced mass spectrometry techniques, including Electrospray Ionization (ESI-MS) and tandem MS (MS/MS), are critical for confirming the chemical structure of newly synthesized derivatives and for studying their non-covalent interactions with RNA. nih.govchemrxiv.orgmassbank.eunih.gov

Biophysical and Mapping Techniques: A host of other biophysical methods are used to characterize the binding thermodynamics and kinetics. Furthermore, novel techniques like multidimensional chemical mapping (MCM) are being developed to probe the complex tertiary structures of RNA targets, providing better models for drug design. elifesciences.org

The synergy between these advanced synthetic, computational, and analytical methods is creating a powerful and integrated pipeline for the discovery and development of the next generation of 2-deoxystreptamine-based molecules.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of 2-deoxystreptamine (DOS) in aminoglycoside antibiotics?

  • Answer : DOS serves as the central scaffold in aminoglycosides, enabling glycosidic linkages to amino sugars. The 1,3-diaminocyclohexanol structure facilitates electrostatic interactions with prokaryotic ribosomal RNA (rRNA), disrupting protein synthesis. Modifications to hydroxyl or amino groups in DOS directly impact antibiotic activity and resistance profiles (e.g., neamine derivatives with deoxygenated DOS show altered antimicrobial efficacy) .

Q. How can researchers synthesize and characterize 2-deoxystreptamine-containing compounds for structure-activity relationship (SAR) studies?

  • Answer : Semisynthetic approaches involve selective acylation or deoxygenation of natural aminoglycosides (e.g., kanamycin derivatives like BB-K8). Characterization methods include:

  • NMR spectroscopy : To confirm DOS stereochemistry and glycosidic linkages.
  • Mass spectrometry : For molecular weight validation and fragmentation analysis.
  • Antimicrobial assays : To correlate structural changes with MIC (minimum inhibitory concentration) against resistant strains .

Q. What experimental models are used to study DOS-mediated ribosomal targeting?

  • Answer : In vitro ribosomal binding assays using fluorescence anisotropy or surface plasmon resonance (SPR) quantify DOS interactions with 16S rRNA. Mutant bacterial strains (e.g., E. coli with A1408G rRNA mutations) validate resistance mechanisms linked to DOS binding .

Advanced Research Questions

Q. How do mutations in the 16S rRNA A-site (e.g., A1408G) confer resistance to 2-deoxystreptamine-containing aminoglycosides?

  • Answer : The A1408G mutation disrupts hydrogen bonding between DOS primary amines (positions 1 and 3) and rRNA, reducing binding affinity. Researchers use X-ray crystallography of ribosome-DOS complexes to map interaction sites and deep mutational scanning to identify compensatory mutations . Contradictions arise when resistance occurs without A1408G, suggesting alternate mechanisms (e.g., enzymatic modification) requiring whole-genome sequencing of clinical isolates .

Q. What strategies enhance the RNA-binding specificity of DOS-based hybrid compounds for non-antibiotic applications (e.g., gene therapy)?

  • Answer : Hybrid designs dimerize DOS moieties to increase electrostatic interactions with RNA. For example:

  • Electrophoretic mobility shift assays (EMSAs) : Test binding to RNA aptamers.
  • Cellular uptake studies : Use fluorescently labeled DOS hybrids in eukaryotic cells.
  • CRISPR-Cas9 models : Evaluate hybrid efficacy in regulating RNA-mediated processes .

Q. How can biosynthetic pathways of 2-deoxystreptamine be engineered to produce novel analogs?

  • Answer : Key steps include:

  • Gene cluster analysis : Identify streptomyces genes (e.g., neoD, kanC) responsible for DOS cyclization.
  • Combinatorial biosynthesis : Swap sugar-modifying enzymes to diversify DOS derivatives.
  • Fermentation optimization : Adjust pH and carbon sources to enhance yield of chiral intermediates .

Q. What enzymatic modifications of DOS occur in resistant bacterial strains, and how can they be inhibited?

  • Answer : Aminoglycoside-modifying enzymes (AMEs), such as 2-deoxystreptamine N-acetyl-D-glucosaminyltransferase , acetylate DOS amines. Inhibition strategies include:

  • High-throughput screening of small-molecule AME inhibitors.
  • Cryo-EM structures : Resolve enzyme-DOS complexes for rational inhibitor design.
  • Kinetic assays : Measure acetylation rates in the presence/absence of inhibitors .

Methodological Considerations for Data Analysis

Q. How should researchers resolve contradictions in antimicrobial activity data for DOS derivatives?

  • Answer : Conflicting MIC values may arise from:

  • Strain-specific resistance mechanisms : Validate using isogenic mutant panels.
  • Synergistic effects : Test combinations with β-lactams (e.g., penicillin) to assess potentiation.
  • Pharmacokinetic variability : Use HPLC to quantify serum stability of DOS analogs .

Q. What computational tools predict DOS interactions with non-ribosomal targets (e.g., viral RNA)?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model DOS-RNA binding. Validate predictions with SHAPE-MaP (selective 2'-hydroxyl acylation analyzed by primer extension) to map RNA structural changes .

Tables for Key Data

Table 1 : Resistance Mechanisms Linked to DOS Modifications

MechanismExampleExperimental ModelReference
16S rRNA A1408G mutationM. tuberculosisMIC ≥1024 µg/mL
AME-mediated acetylationE. coli clinical isolatesHPLC-MS enzyme assays

Table 2 : Enzymes in DOS Biosynthesis

EnzymeFunctionGene Cluster
2-deoxystreptamine glucosyltransferaseAdds glucose to DOS coreneo (Streptomyces)
L-glutamine synthaseCyclizes DOS precursorkanC (Kanamycin)

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